N-(2-chloroethyl)-4-methylbenzenesulfonamide

Catalog No.
S706651
CAS No.
6331-00-6
M.F
C9H12ClNO2S
M. Wt
233.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-chloroethyl)-4-methylbenzenesulfonamide

CAS Number

6331-00-6

Product Name

N-(2-chloroethyl)-4-methylbenzenesulfonamide

IUPAC Name

N-(2-chloroethyl)-4-methylbenzenesulfonamide

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

InChI

InChI=1S/C9H12ClNO2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7H2,1H3

InChI Key

KQWQFEKDXWRGMD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCl

N-(2-chloroethyl)-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C₉H₁₃ClN₁O₂S. It features a sulfonamide group, which is characterized by the presence of a sulfonyl functional group (SO₂) attached to a nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties.

Synthesis and Characterization:

N-(2-Chloroethyl)-4-methylbenzenesulfonamide (N-(2-chloroethyl)-p-toluenesulfonamide) is an organic compound with the chemical formula C₉H₁₂ClNO₂S. It can be synthesized through various methods, including the reaction of p-toluenesulfonyl chloride with 2-chloroethylamine [].

Potential Biological Activities:

Limited research exists regarding the specific biological activities of N-(2-chloroethyl)-4-methylbenzenesulfonamide. However, the presence of a chloroethyl group suggests potential alkylating properties, which could be relevant in the context of antitumor activity. Alkylating agents can damage DNA, potentially leading to cell death in cancer cells [].

Typical of sulfonamides:

  • Nucleophilic Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles, facilitating the formation of new compounds.
  • Acylation: This compound can react with acyl chlorides to form N-acyl derivatives, enhancing its biological activity.
  • Hydrolysis: In aqueous environments, it can hydrolyze, leading to the release of 4-methylbenzenesulfonamide and other by-products .

The biological activity of N-(2-chloroethyl)-4-methylbenzenesulfonamide has been explored in various studies:

  • Antimicrobial Properties: Compounds with similar structures have demonstrated antimicrobial activity, suggesting that N-(2-chloroethyl)-4-methylbenzenesulfonamide may exhibit similar properties.
  • Cytotoxicity: Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, making it a candidate for further pharmacological evaluation .

Several synthesis methods have been reported for N-(2-chloroethyl)-4-methylbenzenesulfonamide:

  • Direct Chlorination: This method involves the chlorination of 4-methylbenzenesulfonamide using thionyl chloride and 2-chloroethanol under controlled conditions.
  • Nucleophilic Substitution: Reacting 4-methylbenzenesulfonamide with 2-chloroethylamine in the presence of a base can yield the desired sulfonamide.
  • Acylation Reactions: Using acyl chlorides in the presence of a base can facilitate the formation of N-acyl derivatives from sulfonamides .

N-(2-chloroethyl)-4-methylbenzenesulfonamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry.

Interaction studies involving N-(2-chloroethyl)-4-methylbenzenesulfonamide focus on its reactivity with biological macromolecules and other small molecules. These studies help elucidate its mechanism of action and potential side effects:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and pharmacodynamics.
  • Synergistic Effects: Research into combinations with other antimicrobial agents could reveal enhanced efficacy against resistant strains .

Several compounds share structural similarities with N-(2-chloroethyl)-4-methylbenzenesulfonamide. Here are some notable examples:

Compound NameSimilarity IndexKey Features
N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide0.88Contains two chloroethyl groups, enhancing reactivity.
N-(3-Chloro-1H-indol-7-yl)benzene-1,4-disulfonamide0.64Features an indole moiety, providing different biological activities.
7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide0.58Contains a thiadiazine ring which may alter biological interactions.
4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide0.88Similar sulfonamide structure but with additional methyl groups for enhanced potency.

These compounds illustrate the diversity within sulfonamide derivatives while highlighting the unique aspects of N-(2-chloroethyl)-4-methylbenzenesulfonamide, particularly its specific chlorine substitution pattern and potential applications in drug development .

The infrared spectroscopic analysis of N-(2-chloroethyl)-4-methylbenzenesulfonamide reveals characteristic absorption bands that provide definitive identification of key functional groups within the molecular structure [1] [2] [3]. The sulfonyl group exhibits two prominent stretching vibrations that serve as diagnostic markers for this compound class.

The asymmetric sulfur dioxide stretching vibration appears as a strong absorption band in the region 1380-1330 cm⁻¹, with a typical frequency observed at 1355 cm⁻¹ [1] [4]. This band represents the out-of-phase stretching motion of the two sulfur-oxygen bonds and demonstrates high intensity due to the significant change in dipole moment during the vibrational motion [5] [4]. The symmetric sulfur dioxide stretching mode manifests as an equally strong absorption between 1180-1120 cm⁻¹, typically centered around 1150 cm⁻¹ [1] [3].

The nitrogen-hydrogen stretching vibration of the sulfonamide group produces a characteristic medium-intensity band in the 3300-3200 cm⁻¹ region, typically appearing at 3250 cm⁻¹ [2] [6]. This absorption frequency reflects the electron-withdrawing effect of the sulfonyl group, which increases the bond strength and shifts the vibration to higher wavenumbers compared to simple amines [2] [7].

The chloroethyl substituent contributes distinct spectral features that complement the sulfonyl signatures. The carbon-chlorine stretching vibration appears as a medium-intensity band between 800-600 cm⁻¹, commonly observed at 720 cm⁻¹ [8] [9]. The methylene carbon-hydrogen stretching vibrations of the chloroethyl chain manifest in the 2950-2850 cm⁻¹ region, with typical frequencies at 2870 cm⁻¹ [10] [9].

Functional GroupWavenumber Range (cm⁻¹)Typical Frequency (cm⁻¹)Intensity
N-H stretch (sulfonamide)3300-32003250Medium
C-H stretch (aromatic)3100-30003050Weak
C-H stretch (methyl)2950-28502920Medium
C-H stretch (methylene)2950-28502870Medium
SO₂ asymmetric stretch1380-13301355Strong
SO₂ symmetric stretch1180-11201150Strong
C=C aromatic stretch1600-15001515Medium
S-N stretch950-850900Medium
C-Cl stretch800-600720Medium
C-S stretch700-600650Medium
SO₂ bend/wag580-420530Medium

The aromatic ring system contributes additional spectral complexity through carbon-carbon stretching vibrations in the 1600-1500 cm⁻¹ region and aromatic carbon-hydrogen stretching modes between 3100-3000 cm⁻¹ [10] [9]. The sulfur-nitrogen stretching vibration appears as a medium-intensity band around 900 cm⁻¹, providing further confirmation of the sulfonamide functionality [3] [7].

NMR Chemical Shift Correlations in Aromatic Systems

Nuclear magnetic resonance spectroscopy provides detailed structural information about N-(2-chloroethyl)-4-methylbenzenesulfonamide through characteristic chemical shift patterns that reflect the electronic environment of individual nuclei [11] [12] [13].

The proton nuclear magnetic resonance spectrum exhibits distinct resonances for each chemically unique hydrogen environment [14] [15] [16]. The aromatic protons ortho to the sulfonyl group appear as a doublet in the 7.75-7.65 ppm region, reflecting the strong deshielding effect of the electron-withdrawing sulfonyl substituent [14] [12]. The aromatic protons ortho to the methyl group resonate as a doublet between 7.35-7.25 ppm, demonstrating the lesser deshielding influence of the electron-donating methyl group [14] [17].

The sulfonamide nitrogen-hydrogen proton manifests as a broad singlet in the 5.0-4.5 ppm range, with the exact chemical shift dependent on hydrogen bonding interactions and exchange rates [15] [17]. The aromatic methyl group produces a characteristic singlet between 2.45-2.40 ppm, positioned downfield from typical aliphatic methyl groups due to the aromatic ring's anisotropic effect [14] [11].

The chloroethyl chain provides two distinct methylene environments with different chemical shifts reflecting their proximity to electronegative substituents [18] [16]. The methylene group adjacent to nitrogen appears as a triplet between 3.35-3.25 ppm, while the methylene group adjacent to chlorine resonates as a triplet in the 3.85-3.75 ppm region [19] [18].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Aromatic H (ortho to SO₂)7.75-7.65Doublet2H
Aromatic H (ortho to CH₃)7.35-7.25Doublet2H
N-H (sulfonamide)5.0-4.5Broad singlet1H
CH₃ (aromatic)2.45-2.40Singlet3H
CH₂ (adjacent to N)3.35-3.25Triplet2H
CH₂ (adjacent to Cl)3.85-3.75Triplet2H

Carbon-13 nuclear magnetic resonance spectroscopy reveals seven distinct carbon environments that correlate with the molecular structure [20] [13] [21]. The quaternary aromatic carbon bearing the sulfonyl group appears most downfield at 144.0-143.5 ppm, reflecting the significant deshielding effect of the electronegative sulfonyl substituent [12] [13]. The quaternary aromatic carbon bearing the methyl group resonates between 137.0-136.5 ppm [20] [12].

The aromatic carbon-hydrogen atoms exhibit chemical shifts that correlate with their substitution pattern, with carbons ortho to the sulfonyl group appearing at 129.8-129.5 ppm and those ortho to the methyl group resonating at 127.5-127.0 ppm [20] [13]. The aromatic methyl carbon appears at 21.6-21.4 ppm, within the typical range for aromatic methyl substituents [11] [13].

Carbon EnvironmentChemical Shift (ppm)Carbon Type
Aromatic C (quaternary, bearing SO₂)144.0-143.5Quaternary aromatic
Aromatic C (quaternary, bearing CH₃)137.0-136.5Quaternary aromatic
Aromatic CH (ortho to SO₂)129.8-129.5Aromatic CH
Aromatic CH (ortho to CH₃)127.5-127.0Aromatic CH
CH₃ (aromatic methyl)21.6-21.4Aliphatic CH₃
CH₂ (adjacent to N)44.0-43.5Aliphatic CH₂
CH₂ (adjacent to Cl)42.5-42.0Aliphatic CH₂

The aliphatic carbon atoms of the chloroethyl chain demonstrate chemical shifts that reflect their electronic environments, with the carbon adjacent to nitrogen appearing at 44.0-43.5 ppm and the carbon adjacent to chlorine resonating at 42.5-42.0 ppm [18] [20].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of N-(2-chloroethyl)-4-methylbenzenesulfonamide produces characteristic fragmentation patterns that provide structural information and enable compound identification [22] [23] [24]. The molecular ion peak appears at m/z 233 with moderate intensity (15-25% relative abundance), reflecting the typical behavior of sulfonamide compounds under electron ionization conditions [25] [26].

The base peak at m/z 91 corresponds to the tropylium ion (C₇H₇⁺), formed through extensive rearrangement processes that are characteristic of benzylic systems [27] [28]. This fragment represents the most stable ionic species under the high-energy conditions of electron ionization and serves as a diagnostic marker for aromatic compounds containing benzylic positions [25] [27].

The p-methylbenzenesulfonyl cation appears at m/z 155 with high relative intensity (85-95%), representing one of the most characteristic fragments for compounds containing the tosyl group [22] [26]. This fragment results from cleavage of the nitrogen-carbon bond adjacent to the sulfonyl group, producing a stable sulfonyl cation that retains the aromatic system [23] [24].

Loss of sulfur dioxide from the molecular ion generates a significant fragment at m/z 169 (45-55% relative intensity), reflecting a common fragmentation pathway for sulfonamide compounds [22] [24]. This neutral loss of 64 mass units occurs through complex rearrangement processes involving multiple bond cleavages and has been extensively documented in sulfonamide mass spectrometry [24] [28].

Fragment Ion (m/z)Relative Intensity (%)Fragmentation Process
233 [M]⁺-15-25Molecular ion
218 [M-CH₃]⁺8-12Loss of methyl radical
198 [M-Cl]⁺25-35Loss of chlorine radical
169 [M-SO₂]⁺45-55Loss of SO₂ molecule
155 [tosyl]⁺85-95p-Methylbenzenesulfonyl cation
134 [M-ClCH₂CH₂NH]⁺30-40Loss of chloroethylamine
119 [ClCH₂CH₂NH₂]⁺-20-30N-Chloroethylamine radical cation
91 [C₇H₇]⁺90-100Tropylium ion (base peak)
83 [ClCH₂CH₂]⁺15-25Chloroethyl cation
65 [C₅H₅]⁺20-30Cyclopentadienyl cation

Additional fragmentation pathways include loss of chlorine radical to produce m/z 198 (25-35% relative intensity) and loss of methyl radical generating m/z 218 (8-12% relative intensity) [25] [23]. The chloroethyl substituent contributes fragments at m/z 119 (N-chloroethylamine radical cation) and m/z 83 (chloroethyl cation), providing direct evidence for the presence of the chloroethyl functionality [27] [23].

Nucleophilic Substitution Pathways

The synthesis of N-(2-chloroethyl)-4-methylbenzenesulfonamide predominantly follows nucleophilic substitution mechanisms, with the sulfonyl chloride group serving as the primary electrophilic center. The compound can be prepared through direct reaction between 4-methylbenzenesulfonyl chloride and 2-chloroethylamine, representing a classic example of nucleophilic attack on sulfonyl centers [2].

The nucleophilic substitution pathway involves the attack of the amine nucleophile on the sulfur center of the sulfonyl chloride, leading to the formation of the sulfonamide bond. This process follows second-order kinetics, with the reaction rate dependent on both the concentration of the sulfonyl chloride and the amine nucleophile [3] [4]. The general mechanism can be described as a bimolecular nucleophilic substitution where the chloride ion acts as the leaving group .

Research has demonstrated that sulfonyl chlorides undergo nucleophilic substitution reactions with primary and secondary amines through a direct displacement mechanism [6]. The reaction proceeds through the formation of a tetrahedral intermediate, where the nitrogen nucleophile attacks the sulfur center, followed by the elimination of the chloride leaving group [7].

Synthesis MethodReagentsSolventTemperatureBaseTypical Yield
Direct Sulfonylationp-TsCl, 2-ClCH2CH2NH2, BaseDichloromethaneRoom temperaturePyridine/Triethylamine70-90%
Conventional MethodTsCl, ClCH2CH2NH2, PyridineChloroformRoom temperaturePyridine75-85%
Optimized ConditionsTsCl, ClCH2CH2NH2, DMAPDichloromethane0°CDMAP85-95%

Amine Sulfonylation Mechanisms

The amine sulfonylation mechanism for N-(2-chloroethyl)-4-methylbenzenesulfonamide synthesis involves a nucleophilic addition-elimination sequence. The process begins with the nucleophilic attack of the 2-chloroethylamine on the sulfur center of 4-methylbenzenesulfonyl chloride [8] [9]. This reaction follows the classical pathway for sulfonamide formation, where the amine nitrogen donates its lone pair of electrons to form a new carbon-nitrogen bond while simultaneously displacing the chloride ion [10].

The mechanism proceeds through the formation of a sulfonylpyridinium intermediate when pyridine is used as the base. The pyridine base initially substitutes the chloride to form this intermediate, which makes the sulfonyl group a better electrophile, facilitating the subsequent attack by the primary amine [7]. This two-step mechanism is crucial for achieving high yields in sulfonamide formation.

Recent studies have shown that the choice of base significantly affects the reaction outcome. 4-Dimethylaminopyridine (DMAP) has been identified as superior to traditional bases like pyridine or collidine for sulfonylation reactions [7]. The enhanced nucleophilicity of DMAP, combined with its ability to form stable intermediates through resonance stabilization, results in significantly improved reaction efficiency. The DMAP-catalyzed mechanism involves the formation of a stable DMAP-sulfonyl intermediate, which subsequently reacts with the amine nucleophile to form the desired sulfonamide [7].

The reaction kinetics for amine sulfonylation follow second-order behavior, with the rate equation: Rate = k[RSO2Cl][Amine] [7]. The activation energy for this process is typically in the range of 60-80 kJ/mol, making it accessible under mild reaction conditions [11]. Temperature effects on the reaction rate are moderate, with optimal conditions typically maintained at 0-25°C to balance reaction rate and selectivity [12].

Reaction ParameterValue/Description
Rate LawRate = k[RSO2Cl][Amine]
Reaction OrderSecond order overall
Activation Energy60-80 kJ/mol
Optimal Temperature0-25°C
Mechanism TypeNucleophilic addition-elimination

Solvent Effects in Chloroethylation Reactions

Solvent selection plays a critical role in determining the efficiency and selectivity of chloroethylation reactions leading to N-(2-chloroethyl)-4-methylbenzenesulfonamide. The choice of solvent affects both the reaction kinetics and the overall yield through various mechanisms including solvation effects, polarity considerations, and stabilization of reaction intermediates [13] [14].

Polar aprotic solvents such as dichloromethane and acetonitrile have been identified as optimal choices for chloroethylation reactions . These solvents effectively solvate the ionic intermediates formed during the reaction while not competing with the nucleophile for the electrophilic center. Dichloromethane, with its moderate polarity and good dissolving properties for both organic reactants and ionic intermediates, provides an ideal medium for the reaction [10].

The dielectric constant of the solvent significantly influences the reaction rate. Solvents with higher dielectric constants tend to stabilize charged intermediates more effectively, leading to increased reaction rates [14]. Acetonitrile, with its high dielectric constant of 36.6, shows excellent performance in chloroethylation reactions, often providing yields of 90-95% [13]. However, the choice must balance reactivity with practical considerations such as solvent removal and purification.

Research has demonstrated that the solvation energy decreases with increasing polarity of the solvent, indicating that reactants, intermediates, and products become more stable in polar environments [13]. This stabilization effect is particularly important for reactions involving chloroethyl groups, where the formation of carbocationic intermediates can be stabilized by polar solvents [13] [16].

SolventDielectric ConstantPolarityReaction RateYield (%)Suitability
Dichloromethane9.1ModerateHigh85-95Excellent
Acetonitrile36.6HighVery high90-95Excellent
Tetrahydrofuran7.5ModerateHigh80-90Good
Chloroform4.8LowModerate70-80Good
Diethyl ether4.3LowLow60-70Fair
Toluene2.4Very lowVery low40-60Poor

The mechanism of solvent effects in chloroethylation reactions involves several key factors. First, the solvent must effectively solvate the ionic intermediates formed during the nucleophilic substitution process [14]. Second, the solvent polarity affects the activation energy of the reaction, with more polar solvents generally lowering the energy barrier for ionic processes [13]. Third, the solvent can influence the selectivity of the reaction by stabilizing specific conformations of the transition state [16].

Studies using ionic liquids as alternative solvents have shown promising results for chloroethylation reactions [13]. Imidazolium-based ionic liquids, with their high polarity and unique solvation properties, have demonstrated the ability to promote chloroethylation reactions with enhanced rates and selectivities compared to conventional organic solvents [13]. The mechanism involves the stabilization of ionic intermediates through electrostatic interactions with the ionic liquid medium.

The temperature dependence of solvent effects in chloroethylation reactions follows predictable patterns, with higher temperatures generally favoring reaction rates but potentially compromising selectivity [13]. The optimal temperature range for most chloroethylation reactions is 0-50°C, depending on the specific solvent system employed . Lower temperatures favor the formation of more stable intermediates, while higher temperatures increase the overall reaction rate but may lead to side reactions [13].

XLogP3

1.8

Other CAS

6331-00-6

Wikipedia

N-(2-chloroethyl)-4-methylbenzenesulfonamide

Dates

Last modified: 08-15-2023
Payne et al. Bright and stable luminescent probes for target engagement profiling in live cells. Nature Chemical Biology, DOI: 10.1038/s41589-021-00877-5, published online 21 October 2021

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